4-(Diphenylmethyl)naphthalene-1,2-diol
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Overview
Description
4-(Diphenylmethyl)naphthalene-1,2-diol is an organic compound with a complex structure that includes a naphthalene ring substituted with a diphenylmethyl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)naphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with diphenylmethanol, followed by oxidation to introduce the hydroxyl groups at the 1 and 2 positions. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring .
Scientific Research Applications
4-(Diphenylmethyl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)naphthalene-1,2-diol involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the diphenylmethyl group.
Naphthalene-1,2-diol: Similar but without the diphenylmethyl substitution.
Diphenylmethanol: Contains the diphenylmethyl group but lacks the naphthalene ring .
Uniqueness
4-(Diphenylmethyl)naphthalene-1,2-diol is unique due to the presence of both the naphthalene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72261-61-1 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-benzhydrylnaphthalene-1,2-diol |
InChI |
InChI=1S/C23H18O2/c24-21-15-20(18-13-7-8-14-19(18)23(21)25)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22,24-25H |
InChI Key |
XVDBIBLYJRSWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C4=CC=CC=C43)O)O |
Origin of Product |
United States |
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